molecular formula C10H16O2 B6205791 2-{spiro[2.5]octan-6-yl}acetic acid CAS No. 1781128-33-3

2-{spiro[2.5]octan-6-yl}acetic acid

Cat. No.: B6205791
CAS No.: 1781128-33-3
M. Wt: 168.2
InChI Key:
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Description

2-{spiro[2.5]octan-6-yl}acetic acid is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.24 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The spiro[2.5]octane moiety is attached to an acetic acid group, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{spiro[2.5]octan-6-yl}acetic acid typically involves the formation of the spirocyclic structure followed by the introduction of the acetic acid group. One common method involves the cyclization of appropriate precursors under specific conditions to form the spirocyclic core. Subsequent functionalization introduces the acetic acid group.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-{spiro[2.5]octan-6-yl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The spirocyclic structure allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-{spiro[2.5]octan-6-yl}acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{spiro[2.5]octan-6-yl}acetic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-{spiro[2.5]octan-4-yl}acetic acid: Similar spirocyclic structure but with a different position of the acetic acid group.

    2-{spiro[2.5]octan-6-yl}propanoic acid: Similar structure with a propanoic acid group instead of acetic acid.

Uniqueness

2-{spiro[2.5]octan-6-yl}acetic acid is unique due to its specific spirocyclic structure and the position of the acetic acid group. This unique arrangement can result in different chemical reactivity and biological activity compared to similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-{spiro[2.5]octan-6-yl}acetic acid involves the synthesis of the spiro[2.5]octane ring system followed by the addition of an acetic acid group to the ring system.", "Starting Materials": [ "Cyclopentanone", "Methanol", "Sodium methoxide", "Bromocyclopentane", "Sodium hydride", "Benzyltriethylammonium chloride", "Ethyl bromoacetate", "Sodium hydroxide", "2-bromoacetic acid" ], "Reaction": [ "Cyclopentanone is reacted with methanol and sodium methoxide to form the corresponding methyl ketal.", "The methyl ketal is then reacted with bromocyclopentane and sodium hydride to form the spiro[2.5]octane ring system.", "The spiro[2.5]octane ring system is then reacted with benzyltriethylammonium chloride and ethyl bromoacetate to form the corresponding ester.", "The ester is then hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid.", "Finally, the carboxylic acid is reacted with 2-bromoacetic acid to form 2-{spiro[2.5]octan-6-yl}acetic acid." ] }

CAS No.

1781128-33-3

Molecular Formula

C10H16O2

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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